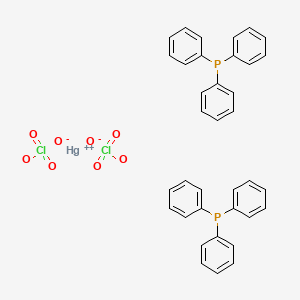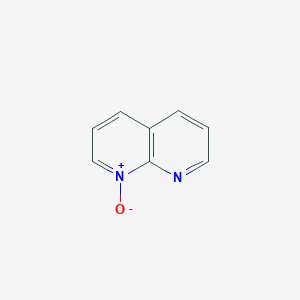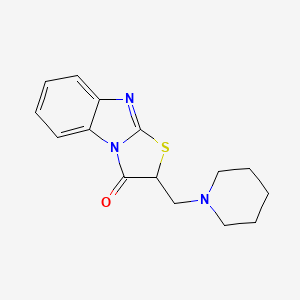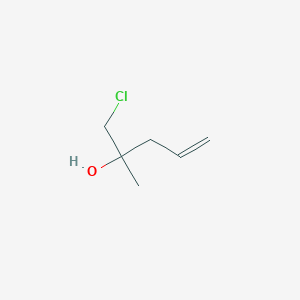
Mercury(2+);triphenylphosphane;diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury(2+);triphenylphosphane;diperchlorate is a coordination compound that features mercury in its +2 oxidation state, coordinated with triphenylphosphane and diperchlorate ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);triphenylphosphane;diperchlorate typically involves the reaction of mercury(II) salts with triphenylphosphane in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:
Hg(ClO4)2+2PPh3→Hg(PPh3)2(ClO4)2
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and purification systems ensures consistent production quality.
化学反応の分析
Types of Reactions
Mercury(2+);triphenylphosphane;diperchlorate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: Ligands such as triphenylphosphane can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form additional coordination complexes with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or nitric acid, can oxidize the mercury center.
Reducing Agents: Such as sodium borohydride, can reduce the mercury center.
Solvents: Common solvents include dichloromethane, acetonitrile, and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions may produce new coordination complexes with different ligands.
科学的研究の応用
Mercury(2+);triphenylphosphane;diperchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism by which Mercury(2+);triphenylphosphane;diperchlorate exerts its effects involves the coordination of the mercury center with various ligands. This coordination can alter the electronic properties of the mercury atom, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the mercury center.
類似化合物との比較
Similar Compounds
- Mercury(2+);bis(triphenylphosphane);diperchlorate
- Mercury(2+);tris(triphenylphosphane);diperchlorate
Comparison
Mercury(2+);triphenylphosphane;diperchlorate is unique in its specific coordination environment and the presence of diperchlorate ions. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, from chemistry and biology to medicine and industrial processes. Further research into its properties and applications will continue to uncover new uses and potential benefits.
特性
CAS番号 |
21393-72-6 |
|---|---|
分子式 |
C36H30Cl2HgO8P2 |
分子量 |
924.1 g/mol |
IUPAC名 |
mercury(2+);triphenylphosphane;diperchlorate |
InChI |
InChI=1S/2C18H15P.2ClHO4.Hg/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*2-1(3,4)5;/h2*1-15H;2*(H,2,3,4,5);/q;;;;+2/p-2 |
InChIキー |
LLILOSIWCMCSJL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile](/img/structure/B14701502.png)










![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
![4-[Bis(2-hydroxyethyl)amino]butan-1-OL](/img/structure/B14701578.png)

